4-Isopropoxypicolinic acid
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Overview
Description
4-Isopropoxypicolinic acid is an organic compound derived from picolinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 2-position. This compound is characterized by the presence of an isopropoxy group attached to the 4-position of the pyridine ring. It is a white solid that is slightly soluble in water and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Picolinic acid, a pyridine carboxylate metabolite of tryptophan, acts as an anti-infective and immunomodulator . It plays a key role in zinc transport and works by binding to zinc finger proteins (ZFPs), which are involved in viral replication and packaging as well as normal cell homeostatic functions .
Mode of Action
As a therapeutic agent, Picolinic acid works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, inhibiting function .
Biochemical Pathways
Picolinic acid is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Result of Action
Picolinic acid has been shown to be an anti-viral in vitro and in vivo . It has potential therapeutic targets in conditions such as acne vulgaris, herpes, and other viral infections .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect a drug’s effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, a related compound, interacts with various enzymes and proteins
Cellular Effects
Given the known properties of picolinic acid, it is possible that 4-Isopropoxypicolinic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxypicolinic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid, which is commercially available or can be synthesized from 2-methylpyridine by oxidation using potassium permanganate.
Isopropoxylation: The introduction of the isopropoxy group at the 4-position can be achieved through a nucleophilic substitution reaction. This involves reacting picolinic acid with isopropyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Compounds with different functional groups replacing the isopropoxy group.
Scientific Research Applications
4-Isopropoxypicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
4-Isopropoxypicolinic acid can be compared with other similar compounds such as picolinic acid, nicotinic acid, and isonicotinic acid:
Picolinic Acid: Both compounds have a carboxylic acid group at the 2-position, but this compound has an additional isopropoxy group at the 4-position.
Nicotinic Acid: Nicotinic acid has the carboxylic acid group at the 3-position, making it structurally different.
Isonicotinic Acid: Isonicotinic acid has the carboxylic acid group at the 4-position, but lacks the isopropoxy group.
Uniqueness: The presence of the isopropoxy group at the 4-position in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
4-propan-2-yloxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-7-3-4-10-8(5-7)9(11)12/h3-6H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPHAYRJAYNZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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